molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No.: B138873
CAS No.: 70441-63-3
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropylaniline is an organic compound with the chemical formula C9H12FN. It is characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline ring. This compound appears as a colorless to pale yellow liquid and is known for its applications in various chemical processes, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N-isopropylaniline can be synthesized through several methods. One common method involves the reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a catalyst. The reaction typically occurs under hydrogenation conditions, using catalysts such as platinum on carbon or Raney nickel. The process involves the following steps :

    Hydrogenation of 4-fluoronitrobenzene:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the aniline group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

4-Fluoro-N-isopropylaniline has extensive applications across various scientific research domains:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs with fluorinated aromatic rings.

    Agrochemical Synthesis: It is used in the synthesis of herbicides and pesticides, such as flufenacet.

    Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the formation of heterocyclic compounds and polymeric materials.

    Material Science: It is a foundational component in the production of fluorinated polymers and other advanced materials.

Mechanism of Action

The precise mechanism of action for 4-Fluoro-N-isopropylaniline remains an area of ongoing investigation. current understanding suggests that the compound forms complexes with target molecules, acting as a catalyst to facilitate various chemical reactions. These complexes undergo a series of transformations, ultimately leading to the formation of new products. The compound’s role as a catalyst is crucial in mediating these reactions and enhancing their efficiency .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar in structure but lacks the isopropyl group.

    N-Isopropylaniline: Similar but lacks the fluorine atom.

    4-Fluoro-N-methylaniline: Similar but has a methyl group instead of an isopropyl group.

Uniqueness

4-Fluoro-N-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes. The fluorine atom enhances the compound’s reactivity and stability, while the isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

4-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXBOQCXULAXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074675
Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70441-63-3
Record name 4-Fluoro-N-(1-methylethyl)benzenamine
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Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
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Record name 4-fluoro-N-(propan-2-yl)aniline
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Record name 4-Fluoro-N-isopropylaniline
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Synthesis routes and methods I

Procedure details

520 parts of toluene, 423 parts (3 mol) of 4-fluoronitrobenzene, 192 parts (3.3 mol) of acetone and 8 parts of catalyst (5% Pt on charcoal, water-moist, water content 50%) are placed in a hydrogenation autoclave. After the gas space has been flushed three times with each of nitrogen and hydrogen, the mixture is heated to from 80°=0 to 85° C. with stirring and reduced at a hydrogen pressure of from 0.2 to 1.0 MPa. When after about 2 hours the uptake of hydrogen falls sharply, the pressure is raised to 2.0 MPa and stirring is continued at 85° C for 30 minutes until there is no longer any drop in pressure. The batch is cooled to 60° C., the autoclave is let down and flushed with nitrogen, and the catalyst is filtered off on a pressure filter at from 50° to 60° C. The aqueous phase is separated off from the filtrate and toluene is distilled off until the water content of the solution is <0.02%. The solution is processed further in accordance with Example 2.
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Synthesis routes and methods II

Procedure details

To a stirring solution of 17 mL (180 mmol) of 4-fluoroaniline in 550 mL of THF at RT is added 26.7 mL (180 mmol, 1.0 equiv) of acetone, 10.3 mL (180 mmol, 1.0 equiv) acetic acid, and 57.22 g (270 mmol, 1.5 equiv) of sodium triacetoxyborohydride. The solution is stirred at RT for 15 h, cooled to 0° C., and then quenched by addition of H2O. The reaction mixture warmed to RT and is poured into EtOAc, the organic layer is separated, washed with brine (1×200 mL), dried (MgSO4) and the solvents removed in vacuo. Purification of the material by silica gel flash column chromatography using EtOAc/hexane 1:1 as eluent afforded 14.9 g (54%) of (4-Fluoro-phenyl)-isopropyl amine. A solution of 6.68 g (43.6 mmol) of (this material in 50 mL of DCM is cooled to 0° C. and 6 mL (43.6 mmol, 1.0 equiv) triethyl amine is added, followed by dropwise addition of 2.27 mL (43.6 mmol, 1.0 equiv) of bromoacetyl bromide. The solution is stirred at RT for 15 h and then poured into DCM (200 mL). The organic layer is separated, washed with saturated aq NaHCO3 (4×50 mL), 1N HCl (6×50 mL), brine (1×50 mL), dried (MgSO4) and the solvents removed in vacuo. Purification of the material by silica gel flash column chromatography using EtOAc/hexane (3:17) as eluent afforded 5.32 g of 2-Bromo-N-(4-fluoro-phenyl)-N-isopropyl-acetamide: 1HNMR (CDCl3, 300 MHz) δ7.26-7.09 (m, 4H), 4.85 (m,1H), 3.51 (s, 2H), 1.05 (d, 6H, J=6.9); low resolution MS(FAB) m/e 274 (MH+).
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Synthesis routes and methods III

Procedure details

A process according to claim 1, wherein the N-alkyl-arylamine (I) is of the formula ##STR31## 4-fluoro-nitrobenzene is employed as the nitroarene and acetone as the carbonyl compound, the reaction mixture consisting of the stated catalyst and the reactants, wherein the acetone is employed in excess and constitutes the sole diluent for the reaction, the 4-fluoro-N-isopropyl-aniline of the above formula (3) being produced in a yield of at least 90% of theory.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-fluoro-aniline (1.12 g; 10 mmol), 2-bromopropane (1.13 ml) and K2CO3 (1.38 g, 10 mmol) in anhydrous DMF (6 ml) was stirred for 5 h at reflux. The mixture was cooled to room temperature, diluted to 100 ml with H2O and extracted with EtOAc (50 ml). The organic layer was washed with H2O (2×20 ml) and dried over MgSO4 and filtered. The filtrate was evaporated to dryness and the residue was purified by FCC(SiO2, hexane/EtOAc) to give the title compound (0.65 g; 43%), as light yellow oil. 1H-NMR (CDCl3) 6.89-6.82 (m, 2H); 6.53-6.47 (m, 2H); 3.58-3.49 (m, 1H); 1.18 (d, 6H, J=6.25 Hz).
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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